molecular formula C28H29N3O10 B017373 Phzbaz CAS No. 109234-08-4

Phzbaz

Cat. No.: B017373
CAS No.: 109234-08-4
M. Wt: 567.5 g/mol
InChI Key: YNRPWRKJTWTRME-FSKOWZIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phzbaz (1-[3-[(4-azidophenyl)methyl]-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one) is a synthetic derivative of phlorizin, a naturally occurring dihydrochalcone glycoside. Its structure integrates a phlorizin backbone modified with a 4-azidobenzyl group, introducing photoreactive azide functionality . Key attributes include:

  • CAS Number: 109234-08-4
  • Synonyms: 4-azidobenzylphlorizin, phlorizinyl 5'-benzylazide .
  • Molecular Weight: Estimated at ~600 g/mol (calculated from structural components).
  • Applications: Primarily utilized in biochemical research as a photoaffinity labeling probe due to its azide group, which enables covalent crosslinking upon UV irradiation .

Properties

CAS No.

109234-08-4

Molecular Formula

C28H29N3O10

Molecular Weight

567.5 g/mol

IUPAC Name

1-[3-[(4-azidophenyl)methyl]-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C28H29N3O10/c29-31-30-16-6-1-15(2-7-16)11-18-20(35)12-21(40-28-27(39)26(38)25(37)22(13-32)41-28)23(24(18)36)19(34)10-5-14-3-8-17(33)9-4-14/h1-4,6-9,12,22,25-28,32-33,35-39H,5,10-11,13H2/t22-,25-,26+,27-,28-/m1/s1

InChI Key

YNRPWRKJTWTRME-FSKOWZIRSA-N

SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)CC3=CC=C(C=C3)N=[N+]=[N-])O)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)CC3=CC=C(C=C3)N=[N+]=[N-])O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)CC3=CC=C(C=C3)N=[N+]=[N-])O)OC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

4-azidobenzylphlorizin
phlorizinyl 5'-benzylazide
PHZBAZ

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound Phlorizin 4-Azido-2-Nitrophenyl (ANP)
Core Structure Phlorizin derivative + azidobenzyl Dihydrochalcone glycoside Arylazide with nitro group
Functional Groups Azide, glucopyranosyloxy, hydroxyl Glucopyranosyloxy, hydroxyl Azide, nitro
Molecular Weight ~600 g/mol (estimated) 436.4 g/mol ~200 g/mol (example)
Key Applications Photoaffinity labeling SGLT inhibition, diabetes research Photo-crosslinking, surface modification
Reactivity UV-induced covalent bonding Competitive transporter inhibition UV/visible light-dependent reactions
Regulatory Status Research chemical (unregulated) Well-characterized, non-regulated Laboratory use only

Structural Similarities and Divergences

  • Phlorizin : Shares the glycosylated dihydrochalcone backbone with this compound but lacks the azide group. This difference renders phlorizin inactive in photoaffinity applications but effective in sodium-glucose transport protein (SGLT) inhibition .
  • ANP: While both ANP and this compound contain azides, ANP’s simpler structure lacks the glycosylation and phenolic hydroxyl groups critical for targeting carbohydrate-binding proteins. ANP is typically employed in surface functionalization, whereas this compound’s complexity enables precise biomolecular tagging .

Functional Performance in Research

  • Binding Specificity: this compound’s glucopyranosyloxy group enhances affinity for glucose transporters and glycosidases, a feature absent in ANP. However, its bulkier structure may reduce membrane permeability compared to phlorizin .
  • Photoreactivity: this compound’s azide group exhibits higher selectivity under UV light compared to ANP’s broader reactivity, minimizing non-specific crosslinking .

Research Findings and Limitations

  • Glycosylation Studies : this compound has been used to probe glycosylation patterns in membrane proteins, leveraging its dual functionality (azide for crosslinking, glycosyl group for targeting) .
  • Limitations : this compound’s instability in aqueous solutions (common to arylazides) and regulatory ambiguity (unlike phlorizin) restrict its use in clinical settings .

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